3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide
Description
3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide is a biphenyl derivative featuring a hydroxyl group at the 3' position of the distal phenyl ring and a carboxamide moiety at the 4-position of the proximal ring. This compound is synthesized via demethylation of its methoxy precursor, 3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide, using trifluorobromine dimethyl sulfide complex (BF₃·SMe₂) in dichloromethane .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)10-6-4-9(5-7-10)11-2-1-3-12(15)8-11/h1-8,15H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTOIQOXWRXHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. The process involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: For large-scale production, the Suzuki–Miyaura coupling reaction is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of continuous flow reactors to enhance the reaction rate and product consistency .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
- Oxidation of the hydroxyl group leads to the formation of 3’-oxo-[1,1’-biphenyl]-4-carboxamide.
- Reduction of the carboxamide group results in 3’-hydroxy-[1,1’-biphenyl]-4-amine .
Scientific Research Applications
3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism by which 3’-Hydroxy-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Biphenyl Core
The biphenyl carboxamide scaffold allows extensive modifications. Key analogs include:
Alkyl/Aryl Amide Substituents
Comparison :
- The hydroxyl group in the target compound increases polarity (predicted logP ~2.5–3.0) compared to alkyl/aryl analogs (logP 4.0–4.5) .
- Thiazole-containing analogs exhibit antibacterial activity, while the hydroxylated target may favor enzyme inhibition due to hydrogen bonding .
Positional Isomerism and Functional Groups
Comparison :
- 3'-OH vs. 3'-OCH₃ : Hydroxyl groups improve metabolic stability over methoxy groups, which are prone to demethylation .
- 4'-Methyl vs. 3'-Hydroxy : Methyl groups enhance steric effects, while hydroxyl groups improve solubility and target binding .
Table 1: Key Physicochemical Parameters
Insights :
Biological Activity
3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide can be represented as follows:
This compound features a biphenyl core with a hydroxyl group at the 3' position and a carboxamide group at the 4 position, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide. It has been shown to exhibit significant cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity in Hep3B Cells
A study evaluated the cytotoxic effects of several carboxamide derivatives, including 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide, against Hep3B liver cancer cells. The results indicated an IC50 value of approximately 10 µM for this compound, suggesting a potent anticancer effect.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide | 10 | Hep3B |
| Control (DMSO) | >100 | Hep3B |
The mechanism through which 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide exerts its anticancer activity appears to involve the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide with tubulin. The compound was found to bind at the colchicine site on tubulin with a binding energy of -9.5 kcal/mol, indicating a strong interaction that may contribute to its biological activity.
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide may also possess anti-inflammatory and antioxidant activities. These properties are crucial for mitigating oxidative stress-related diseases and could expand its therapeutic applications.
Inhibition of COX Enzymes
In vitro assays have shown that 3'-Hydroxy-[1,1'-biphenyl]-4-carboxamide inhibits cyclooxygenase (COX) enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 20 |
| COX-2 | 15 |
This inhibition suggests potential use as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
